LogP Offset of –1.18 vs. Positional Isomer 2‑Amino‑4‑methyl‑5‑propyl‑1H‑pyrrole‑3‑carbonitrile
The target compound exhibits a calculated logP of 2.41 whereas the positional isomer 2‑amino‑4‑methyl‑5‑propyl‑1H‑pyrrole‑3‑carbonitrile (same molecular formula C₉H₁₃N₃) displays a logP of 3.59 . This 1.18‑unit difference is substantial and indicates that the target compound is significantly less lipophilic, likely due to the ortho‑positioned electron‑withdrawing cyano group modulating the electron density of the amino substituent.
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.41 (Chemsrc consensus value) |
| Comparator Or Baseline | 2‑Amino‑4‑methyl‑5‑propyl‑1H‑pyrrole‑3‑carbonitrile (CAS 58121‑03‑2) – logP = 3.59 |
| Quantified Difference | ΔlogP = –1.18 (target less lipophilic) |
| Conditions | Computational estimate using the same fragment‑based algorithm across Chemsrc entries; values derived from equivalent molecular descriptor calculations |
Why This Matters
A logP difference of >1 unit translates into markedly different aqueous solubility, protein binding and membrane permeability; procurement decisions based on lipophilicity requirements must account for this offset.
